molecular formula C9H11NO2 B3285850 1-(3-Ethoxypyridin-2-yl)ethanone CAS No. 81376-88-7

1-(3-Ethoxypyridin-2-yl)ethanone

Cat. No.: B3285850
CAS No.: 81376-88-7
M. Wt: 165.19 g/mol
InChI Key: WKRGKIHCBFXPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxypyridin-2-yl)ethanone (CAS 81376-88-7) is a pyridine derivative characterized by an ethoxy group at the 3-position and an acetyl group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. This compound is structurally analogous to several pyridine-based ethanones, which are widely studied in medicinal chemistry due to their roles as pharmacophores or intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name

1-(3-ethoxypyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-8-5-4-6-10-9(8)7(2)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRGKIHCBFXPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-ethoxypyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3-Ethoxypyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Ethoxypyridin-2-yl)ethanone and its analogs:

Compound Name CAS Number Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Properties/Activities Source/Similarity Score
This compound 81376-88-7 3-ethoxy, 2-acetyl 165.19 Lipophilic; potential enzyme modulation Target compound
1-(3-Methoxypyridin-2-yl)ethanone 379227-03-9 3-methoxy, 2-acetyl 151.16 Higher solubility vs. ethoxy analog Similarity: 0.85
1-(3-Hydroxypyridin-2-yl)ethanone 13210-29-2 3-hydroxy, 2-acetyl 137.14 Polar; reactive hydroxyl group Antioxidant studies
1-(3-Bromo-5-methoxypyridin-2-yl)ethanone 1379295-29-0 3-bromo, 5-methoxy, 2-acetyl 244.06 Electrophilic bromine; potential halogen bonding Similarity: 0.85
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone 2-methoxy, 5-methyl, 3-acetyl 179.21 Steric hindrance from methyl group Catalogs
1-(2,5,6-Trimethoxypyridin-3-yl)ethanone 2,5,6-trimethoxy, 3-acetyl 225.22 High polarity; multi-electron-withdrawing groups Catalogs

Key Observations:

The hydroxy analog (CAS 13210-29-2) is more polar, limiting its bioavailability but increasing reactivity in hydrogen-bonding interactions .

Electronic Effects: Bromine in 1-(3-Bromo-5-methoxypyridin-2-yl)ethanone introduces electrophilic character, enabling halogen bonding in enzyme inhibition, as seen in pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) .

Biological Activity: Ethoxy and methoxy derivatives are common in antimicrobial and antioxidant agents. For example, Schiff bases derived from ethanone analogs exhibit antibacterial activity against E. coli and Salmonella Typhi .

Synthetic Accessibility : The target compound and its analogs are synthesized via acylation or condensation reactions, as demonstrated in the preparation of pyridine-thioacetamide derivatives () and Schiff bases () .

Biological Activity

1-(3-Ethoxypyridin-2-yl)ethanone, also known by its CAS number 81376-88-7, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to a pyridine ring. Its molecular formula is C10H13NO, and it possesses a molecular weight of approximately 163.22 g/mol. The compound's structure can be represented as follows:

C5H4N(C2H5O)C(=O)C2H5\text{C}_5\text{H}_4\text{N}(\text{C}_2\text{H}_5\text{O})\text{C}(=O)\text{C}_2\text{H}_5

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on MCF-7 cells, the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced energy production in microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in cells, contributing to its cytotoxic effects.
  • Membrane Disruption : The ethoxy group may interact with cellular membranes, compromising their integrity and leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully elucidated; however, preliminary studies suggest moderate absorption and distribution within tissues. Further investigation into its bioavailability and metabolic pathways is warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethoxypyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Ethoxypyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.